molecular formula C7H13NO4 B1210164 4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid CAS No. 35024-30-7

4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid

Cat. No.: B1210164
CAS No.: 35024-30-7
M. Wt: 175.18 g/mol
InChI Key: VORPREYJNTUAGI-UHFFFAOYSA-N
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Description

4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO4. It is also known by its IUPAC name, 4,5-dihydroxy-1-methyl-2-piperidinecarboxylic acid . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of hydroxyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position.

Preparation Methods

The synthesis of 2-piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl- can be achieved through various synthetic routes. One common method involves the hydroxylation of 1-methylpiperidine-2-carboxylic acid using suitable oxidizing agents under controlled conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of catalysts, can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Properties

IUPAC Name

4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8-3-6(10)5(9)2-4(8)7(11)12/h4-6,9-10H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORPREYJNTUAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(CC1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956458
Record name 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35024-30-7, 162157-00-8
Record name Glabrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035024307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glabrin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Reactant of Route 2
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Reactant of Route 3
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Reactant of Route 5
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Reactant of Route 6
4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid

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